molecular formula C13H16INO2 B4145654 4-(4-iodobenzoyl)-2,6-dimethylmorpholine

4-(4-iodobenzoyl)-2,6-dimethylmorpholine

Cat. No.: B4145654
M. Wt: 345.18 g/mol
InChI Key: MNFOEQCBQZQOTM-UHFFFAOYSA-N
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Description

4-(4-Iodobenzoyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine core and a 4-iodobenzoyl group at the 4-position. Morpholine derivatives are widely explored in medicinal and agrochemical research due to their versatility in modulating biological activity through substituent variations .

The iodobenzoyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Compared to smaller substituents (e.g., chlorine or methyl groups), iodine’s larger atomic radius and lower electronegativity could alter electronic interactions in biological targets .

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFOEQCBQZQOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key morpholine derivatives with structural similarities to 4-(4-iodobenzoyl)-2,6-dimethylmorpholine:

Compound Substituent Molecular Weight Key Properties Applications References
This compound 4-Iodobenzoyl ~377.2 (calculated) High lipophilicity; potential for halogen bonding Medicinal chemistry (kinase inhibitors) Inferred
4-(2,6-Dichlorobenzoyl)-2,6-dimethylmorpholine 2,6-Dichlorobenzoyl 318.2 Electron-withdrawing Cl groups; moderate solubility Chemical intermediates
Fenpropimorph 3-(4-tert-Butylphenyl)-2-methylpropyl 330.5 Lipophilic alkyl chain; fungicidal activity Agricultural fungicide
Amorolfine 3-(4-tert-Pentylphenyl)-2-methylpropyl 317.5 Antifungal agent; inhibits Δ14 reductases Topical antifungal treatments
4-(Imidazo[1,2-b]pyridazin-3-yl)-2,6-dimethylmorpholine Imidazo[1,2-b]pyridazine 389.2 Heterocyclic substituent; kinase inhibition (TAK1) Oncology research
Key Observations:
  • Alkyl Chains: Fenpropimorph and amorolfine feature bulky alkyl chains, optimizing interactions with fungal enzyme active sites (e.g., Δ14 reductases) . Heterocyclic Moieties: Imidazo[1,2-b]pyridazine derivatives exhibit strong kinase inhibitory activity, suggesting that the iodobenzoyl group in the target compound may similarly target enzymatic pathways .
  • Synthetic Routes :

    • Morpholine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, describes Suzuki-Miyaura coupling to introduce imidazo[1,2-b]pyridazine groups . The target compound could be synthesized using 4-iodobenzoyl chloride in a similar acylative coupling.
Antifungal Activity:
  • Fenpropimorph and Amorolfine : These compounds inhibit fungal sterol biosynthesis, with amorolfine showing efficacy in topical formulations . The iodobenzoyl group in the target compound may lack the alkyl chain required for sterol enzyme interactions, but its halogenated aromatic system could target other fungal pathways.
Kinase Inhibition:
  • Imidazo[1,2-b]pyridazine Derivatives: highlights TAK1 kinase inhibition (IC50 < 100 nM) for these compounds, attributed to π-π stacking and hydrogen bonding with the heterocyclic group .
Spectrophotometric Detection:
  • Analogous compounds like amorolfine are quantified using spectrophotometric methods (e.g., MBTH and 1,10-Phenanthroline complexes), suggesting that the target compound’s iodine atom could enable UV-vis detection at distinct wavelengths .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-iodobenzoyl)-2,6-dimethylmorpholine, and what key intermediates are involved?

The synthesis typically involves acylation of 2,6-dimethylmorpholine with 4-iodobenzoyl chloride under anhydrous conditions. Key intermediates include the morpholine precursor and the acyl chloride derivative. Reaction optimization may use catalysts like triethylamine to neutralize HCl byproducts, with purification via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Characterization relies on NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment (≥95%). Chiral purity, if relevant, can be determined using chiral stationary-phase chromatography .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Standard assays include:

  • Antimicrobial testing : Broth microdilution (MIC/MBC) against bacterial/fungal strains.
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting fungal Δ14 reductases (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this compound, and how does stereochemistry influence its biological activity?

Chiral resolution methods include chiral HPLC with cellulose-based columns or enzymatic kinetic resolution. Stereochemistry significantly impacts bioactivity; for example, (2S,6S)-enantiomers of related morpholines show enhanced antifungal potency compared to (2R,6R)-forms. Activity differences arise from stereospecific binding to enzyme active sites .

Q. How should researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound, particularly against fungal Δ14 reductases?

  • Kinetic studies : Measure KiK_i, VmaxV_{max}, and inhibition type (competitive/non-competitive) using purified enzymes.
  • Molecular docking : Simulate binding interactions with fungal Δ14 reductases (e.g., using AutoDock Vina).
  • Mutagenesis : Identify critical residues in enzyme active sites via site-directed mutagenesis .

Q. What analytical approaches are recommended for addressing discrepancies in bioactivity data across different studies?

  • Standardized protocols : Replicate assays under controlled conditions (pH, temperature, solvent).
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity alongside enzyme assays).
  • Impurity profiling : Use LC-MS to rule out synthetic byproducts (e.g., unreacted iodobenzoyl chloride) affecting activity .

Q. How can researchers optimize the multi-step synthesis of this compound to minimize impurities and improve yield?

  • Flow chemistry : Implement continuous flow reactors for precise control over reaction parameters (residence time, temperature).
  • Catalyst screening : Test alternatives like DMAP or N-heterocyclic carbenes for acylation efficiency.
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-iodobenzoyl)-2,6-dimethylmorpholine
Reactant of Route 2
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4-(4-iodobenzoyl)-2,6-dimethylmorpholine

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